3-Chloro-5-fluoro-4'-methylbenzhydrol
Overview
Description
3-Chloro-5-fluoro-4’-methylbenzhydrol is an organic compound with the molecular formula C14H12ClFO and a molecular weight of 250.7 g/mol . It is a derivative of benzhydrol, characterized by the presence of chloro, fluoro, and methyl substituents on the aromatic rings. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-4’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 3-Chloro-5-fluoro-4’-methylbenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 3-Chloro-5-fluoro-4’-methylbenzhydrol are not extensively documented, the general approach involves large-scale reduction processes similar to those used in laboratory settings. The choice of reducing agent and reaction conditions may vary based on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluoro-4’-methylbenzhydrol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the compound can be synthesized through the reduction of its ketone precursor.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 3-Chloro-5-fluoro-4’-methylbenzophenone.
Reduction: 3-Chloro-5-fluoro-4’-methylbenzhydrol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-fluoro-4’-methylbenzhydrol is utilized in several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4’-methylbenzhydrol is primarily related to its chemical reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and fluoro substituents can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
3-Chloro-5-fluoro-4’-methylbenzophenone: The ketone precursor of 3-Chloro-5-fluoro-4’-methylbenzhydrol.
3-Chloro-5-fluoro-4’-methylbenzyl alcohol: A related compound with a similar structure but different functional groups.
3-Chloro-5-fluoro-4’-methylbenzoic acid: Another derivative with a carboxylic acid functional group.
Uniqueness: 3-Chloro-5-fluoro-4’-methylbenzhydrol is unique due to its specific combination of chloro, fluoro, and methyl substituents, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(4-methylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c1-9-2-4-10(5-3-9)14(17)11-6-12(15)8-13(16)7-11/h2-8,14,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAMXCSEFMHYOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221404 | |
Record name | 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-54-9 | |
Record name | 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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